molecular formula C18H12N4O4 B7714052 6-methyl-3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol

6-methyl-3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol

Cat. No.: B7714052
M. Wt: 348.3 g/mol
InChI Key: YQJIRFBSANNJFS-UHFFFAOYSA-N
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Description

6-methyl-3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a 1,2,4-oxadiazole ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl iodide and a strong base such as sodium hydride.

    Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized by reacting a suitable hydrazide with a nitrile in the presence of a dehydrating agent like phosphorus oxychloride.

    Coupling with the Nitrophenyl Group: The final step involves the coupling of the synthesized 1,2,4-oxadiazole derivative with a nitrophenyl group through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of 6-methyl-3-(5-(4-aminophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-methyl-3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol involves its interaction with molecular targets such as kinases. It inhibits the ERK1/2 pathway, which is crucial for cell proliferation and survival. By inhibiting this pathway, the compound can induce apoptosis in cancer cells and inhibit tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is unique due to the combination of its structural features, which confer distinct electronic and biological properties. The presence of the nitrophenyl group enhances its potential as an antineoplastic agent, while the quinoline and oxadiazole rings contribute to its stability and reactivity.

Properties

IUPAC Name

6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O4/c1-10-2-7-15-12(8-10)9-14(17(23)19-15)16-20-18(26-21-16)11-3-5-13(6-4-11)22(24)25/h2-9H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJIRFBSANNJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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